3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)-
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Overview
Description
3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- is an organic compound with the molecular formula C₁₀H₁₃NO₃. This compound is a derivative of cyclohexadiene and is characterized by the presence of a morpholine ring attached to the cyclohexadiene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- typically involves the reaction of 4-methyl-1,2-benzoquinone with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2-benzoquinone: A structurally related compound with similar reactivity.
Cyclohexa-1,3-diene: Another cyclohexadiene derivative with different substituents.
2,6-Di-tert-butylbenzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 4-methyl-5-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclohexadiene derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
61155-55-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-methyl-5-morpholin-4-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H13NO3/c1-8-6-10(13)11(14)7-9(8)12-2-4-15-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
VPBOVGCFVMGWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C=C1N2CCOCC2 |
Origin of Product |
United States |
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